molecular formula C10H16Cl2N2O2 B3019676 Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride CAS No. 1955560-68-5

Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Katalognummer: B3019676
CAS-Nummer: 1955560-68-5
Molekulargewicht: 267.15
InChI-Schlüssel: FKZHCEZDTCYQKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyridine-Containing Bioactive Compounds

Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, has been a cornerstone of medicinal chemistry since its isolation from coal tar in 1846. Its structural elucidation by Wilhelm Korner and James Dewar in 1869–1871 marked the beginning of its integration into drug design. The electron-withdrawing nitrogen atom confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which improve receptor interactions and pharmacokinetic profiles.

By the mid-20th century, pyridine derivatives emerged as critical components of therapeutics. For example, isoniazid (1952), a pyridine-containing antitubercular agent, revolutionized tuberculosis treatment by targeting mycolic acid biosynthesis. The 21st century saw pyridine scaffolds dominate kinase inhibitor development, with drugs like crizotinib (2011) and abiraterone acetate (2011) advancing cancer therapy. As of 2023, 54 pyridine-containing drugs have received FDA approval, with 33% targeting oncology.

Table 1: Milestones in Pyridine-Based Drug Development

Year Compound Therapeutic Class Key Innovation
1952 Isoniazid Antitubercular First-line TB therapy
1985 Nifedipine Antihypertensive Dihydropyridine calcium channel blocker
2011 Crizotinib Anticancer ALK/ROS1 kinase inhibitor
2021 Sotorasib Anticancer KRAS G12C inhibitor

The structural versatility of pyridine allows substitutions at C2, C3, and C4 positions, enabling tailored interactions with biological targets such as kinases, GPCRs, and ion channels. This adaptability underpins its prevalence in modern drug pipelines.

Role of Amino-Ester Derivatives in Modern Pharmaceutical Design

Amino-ester functionalities are pivotal in prodrug strategies, enhancing solubility and bioavailability of amine-containing compounds. Ethyl ester groups, as seen in oseltamivir (Tamiflu), undergo hepatic hydrolysis to active carboxylic acids, improving oral absorption. In ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride , the ethyl ester serves dual roles:

  • Lipophilicity Modulation : The ester shields the polar amino group, facilitating membrane permeability.
  • Metabolic Stability : Esterases selectively cleave the ester post-absorption, enabling controlled release of the active metabolite.

Pyridine’s electron-deficient ring further stabilizes adjacent amino groups via resonance, reducing oxidative degradation. This synergy is exemplified in nilvadipine, where the dihydropyridine core and ester side chain confer both stability and vasodilatory activity.

Structural Comparison of Amino-Ester Derivatives

Compound Core Structure Therapeutic Use
Ethyl 3-amino-3-(pyridin-4-yl)propanoate Pyridine + amino-ester Under investigation
Oseltamivir Cyclohexene + ethyl ester Antiviral (influenza)
Nilvadipine Dihydropyridine + ester Antihypertensive

Significance of Dihydrochloride Salt Formation in Drug Development

Salt formation is a critical step in optimizing drug candidates, with dihydrochloride salts offering distinct advantages:

  • Enhanced Solubility : Protonation of the amino group increases aqueous solubility, crucial for intravenous formulations. For instance, dasatinib dihydrochloride achieves solubility >10 mg/mL at physiological pH, enabling high-dose delivery.
  • Crystallinity Improvement : Dihydrochloride salts often exhibit superior crystallinity, aiding in purification and stability. X-ray diffraction studies of pyridine-containing salts reveal predictable packing motifs, reducing polymorphic variability.
  • pH-Dependent Release : In ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride , the dual chloride ions buffer the microenvironment during dissolution, ensuring consistent release kinetics in the gastrointestinal tract.

Table 2: Impact of Salt Forms on Pyridine Derivatives

Drug (Base Form) Salt Form Aqueous Solubility (mg/mL) Bioavailability (%)
Imatinib Mesylate 0.14 98
Dasatinib Dihydrochloride 12.5 80
Ethyl 3-amino-...* Dihydrochloride 8.3 (predicted) 65 (modeled)

*Predicted data based on structural analogs.

The dihydrochloride form also mitigates hygroscopicity, a common issue with free amine compounds, by forming stable ionic lattices. This is particularly advantageous for tropical formulations, where moisture resistance is critical.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-amino-3-pyridin-4-ylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8;;/h3-6,9H,2,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHCEZDTCYQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955560-68-5
Record name ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves multiple steps. One common synthetic route starts with the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form ethyl 3-amino-3-(pyridin-4-yl)propanoate. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride has been explored for its pharmacological properties due to its structural similarity to amino acids and neurotransmitters. This compound may interact with various biological targets, influencing receptor activity and enzyme functions.

Key Pharmacological Insights

  • Neurotransmitter Modulation : The compound's ability to mimic natural neurotransmitters positions it as a candidate for research into treatments for neurological disorders.
  • Receptor Binding Studies : Investigations into its binding affinity to specific receptors have shown promising results, indicating potential therapeutic effects in conditions such as depression or anxiety disorders.

Synthetic Organic Chemistry

In synthetic organic chemistry, ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new compounds.

Synthesis Applications

  • Building Block for Derivatives : The compound can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
  • Reactions : Common reactions include alkylation, acylation, and coupling reactions that leverage the amino group and the ester functionality.

Case Study 1: Neuropharmacological Activity

A study investigated the effects of ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride on serotonin receptors. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as a lead compound for developing new antidepressants.

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing derivatives of ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride demonstrated its utility in creating compounds with improved efficacy against specific cancer cell lines. The modifications enhanced cytotoxicity while maintaining selectivity towards tumor cells.

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Amino group: Provides a site for derivatization or interaction with biological targets.
  • Ethyl ester : Enhances lipophilicity and membrane permeability compared to carboxylic acid forms.

Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 143.2 Ų, [M+Na]⁺: 153.6 Ų) aids in analytical identification via mass spectrometry .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound is compared to structurally related esters and hydrochloride salts (Table 1), focusing on substituents, molecular weight, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Features
Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 267.16 Pyridin-4-yl Dihydrochloride Basic pyridine, high solubility
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂N₂O₂ 265.69 2,4-Difluorophenyl Hydrochloride Fluorine substituents, lipophilic
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride C₁₁H₁₅BrClN₂O₂ 328.61 4-Bromophenyl Hydrochloride Bulky bromine, potential halogen bonding
Ethyl 2-amino-3-(pyridin-4-yl)propanoate C₁₀H₁₄N₂O₂ 194.24 Pyridin-4-yl Free base Amino group at β-position

Key Differences and Implications

Substituent Effects: Pyridin-4-yl: Enhances polarity and hydrogen-bonding capacity compared to halogenated phenyl groups (e.g., 2,4-difluorophenyl or 4-bromophenyl). This may improve solubility but reduce membrane permeability . Bromine (in bromophenyl analogs) introduces steric bulk and halogen-bonding capabilities, which could influence receptor binding .

Salt Form: The dihydrochloride salt of the target compound provides higher aqueous solubility (due to two chloride counterions) compared to mono-hydrochloride salts (e.g., C₁₁H₁₄ClF₂N₂O₂) .

Collision Cross-Section (CCS) :

  • The target compound’s predicted CCS values for [M+H]⁺ (143.2 Ų) and [M+Na]⁺ (153.6 Ų) distinguish it from analogs lacking such data, aiding in mass spectrometry-based identification .

Biologische Aktivität

Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is an organic compound with the molecular formula C10H14N2O2·2HCl. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, which include an amino group and a pyridine ring, suggest a variety of possible interactions with biological targets.

The biological activity of ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is primarily attributed to its ability to form hydrogen bonds and π interactions with various biomolecules. These interactions can lead to the inhibition of specific enzymes or receptors, which is crucial for its potential therapeutic applications.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding : Studies indicate that ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride may bind to receptors implicated in neurological functions, suggesting potential applications in neuropharmacology.

Biological Activity Data

Recent studies have highlighted the compound's anti-cancer properties, showcasing its ability to inhibit the growth of various cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (µM) Effect
A-431 (epidermoid)<10Significant growth inhibition
HT29 (colon cancer)<5High cytotoxicity
MCF7 (breast cancer)15Moderate growth inhibition

These results indicate that ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride exhibits promising anti-cancer activity, particularly against colon cancer cells.

Case Studies

  • In Vitro Studies : A study conducted on A-431 cells revealed that treatment with ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride resulted in apoptosis, as evidenced by increased annexin V staining and caspase activation.
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and specificity.

Synthesis and Production

The synthesis of ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride typically involves the reaction of 4-aminopyridine with ethyl acrylate under controlled conditions. The reaction is performed using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, followed by purification steps to obtain the final product.

Applications in Research and Medicine

Ethyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride serves multiple roles in scientific research:

  • Medicinal Chemistry : It acts as a building block for synthesizing more complex bioactive molecules.
  • Pharmacology : Investigations into its potential as a therapeutic agent for treating cancer and neurological disorders are ongoing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.